1-(3-Bromobenzyl)piperidine
Overview
Description
1-(3-Bromobenzyl)piperidine is an organic compound with the molecular formula C₁₂H₁₆BrN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)piperidine can be synthesized through a nucleophilic substitution reaction. The typical method involves reacting piperidine with 3-bromobenzyl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Various substituted piperidines depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: Benzyl derivatives.
Scientific Research Applications
1-(3-Bromobenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to desired biological effects. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
1-(3-Bromobenzyl)piperidine can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)piperidine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorobenzyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorobenzyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can also affect the compound’s overall chemical and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVJFZUPPAXRCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397248 | |
Record name | 1-(3-Bromobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-40-3 | |
Record name | 1-(3-Bromobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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